molecular formula C22H34N6O16S4 B7804544 S-Adenosyl-L-methionine (disulfate tosylate)

S-Adenosyl-L-methionine (disulfate tosylate)

Cat. No.: B7804544
M. Wt: 766.8 g/mol
InChI Key: XDCFCHNAIMYBAZ-XQVUROGGSA-N
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Description

S-Adenosyl-L-methionine (disulfate tosylate) is a biologically active compound that plays a crucial role in various biochemical processes. It is a derivative of S-Adenosyl-L-methionine, which is involved in methyl group transfers, transsulfuration, and aminopropylation reactions. This compound is essential for cellular growth, repair, and maintenance, and it is found in all living organisms .

Mechanism of Action

Target of Action

S-Adenosyl-L-Methionine (SAMe) is a naturally occurring compound that is found in almost every tissue and fluid in the body . It plays a crucial role in cellular growth and repair, and it maintains the phospho-bilipid layer in cell membranes . SAMe is also involved in the regulation of several hormones and neurotransmitters that affect mood .

Mode of Action

SAMe is a common cosubstrate involved in methyl group transfers, transsulfuration, and aminopropylation . It acts as a methyl donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine, and other molecules . The transfer of the methyl group from SAMe by methyltransferase yields S-adenosylhomocysteine, which is hydrolyzed to adenosine and homocysteine .

Biochemical Pathways

SAMe is involved in different biochemical pathways like the methionine cycle and transsulfuration, which are correlated to the so-called one-carbon metabolism . More than 40 methyl transfers from SAMe are known, to various substrates such as nucleic acids, proteins, lipids, and secondary metabolites . It is also crucial to the biosynthesis of ethylene, an important plant hormone and signaling molecule .

Pharmacokinetics

Oral SAMe achieves peak plasma concentrations three to five hours after ingestion of an enteric-coated tablet (400–1000 mg). The half-life is about 100 minutes . A study found that a new form of SAMe, the phytate salt, displayed significantly better pharmacokinetic parameters compared to the SAMe tosylated form .

Action Environment

The action of SAMe can be influenced by environmental factors. For instance, there is a significant food effect for SAMe with a delayed time to maximum absorption going from 4.5 hours under fasted conditions to 13 hours under fed conditions, and area under the curve with food reduced to 55% of that seen under fasting conditions . Furthermore, SAMe may interact with some medicines or other dietary supplements .

Biochemical Analysis

Biochemical Properties

S-Adenosyl-L-methionine plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation . It is involved in different biochemical pathways like the methionine cycle and transsulfuration, which are correlated to the so-called one-carbon metabolism . It is the main biological methyl donor in transmethylation reactions of substrates like proteins, lipids, neurotransmitters, and RNA and DNA .

Cellular Effects

S-Adenosyl-L-methionine helps produce and regulate hormones and maintain cell membranes . It remarkably protects hepatocytes from induced hepatotoxicity, probably by either changing the structure or compositions of membrane phospholipids or by modifying the interaction of the inducing agent with the intracellular drug-metabolizing enzyme systems .

Molecular Mechanism

The mechanism of action of S-Adenosyl-L-methionine involves the donation of a one-carbon methyl group in a process called transmethylation . This process is crucial for the methylation of various substrates such as nucleic acids, proteins, and lipids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S-Adenosyl-L-methionine can change over time. For instance, it has been found that a phytate anion protects S-Adenosyl-L-methionine from degradation, probably because of steric hindrance exerted by the counterion .

Metabolic Pathways

S-Adenosyl-L-methionine is involved in several metabolic pathways. It is synthesized from methionine and adenosine triphosphate (ATP) by the enzyme Methionine Adenosyl Transferase . After donating a methyl group, it is converted to S-adenosyl-L-homocysteine .

Subcellular Localization

It is known to be present in all living organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

S-Adenosyl-L-methionine (disulfate tosylate) is synthesized from adenosine triphosphate and methionine through the catalytic action of methionine adenosyltransferase. The reaction involves the transfer of a methyl group from methionine to adenosine triphosphate, forming S-Adenosyl-L-methionine. The disulfate tosylate form is then obtained by reacting S-Adenosyl-L-methionine with disulfate and tosylate reagents under controlled conditions .

Industrial Production Methods

Industrial production of S-Adenosyl-L-methionine (disulfate tosylate) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce methionine adenosyltransferase, which catalyzes the formation of S-Adenosyl-L-methionine. The compound is then purified and converted to its disulfate tosylate form through chemical reactions .

Chemical Reactions Analysis

Types of Reactions

S-Adenosyl-L-methionine (disulfate tosylate) undergoes various types of chemical reactions, including:

    Methylation: It donates a methyl group to various substrates such as nucleic acids, proteins, and lipids.

    Transsulfuration: It participates in the conversion of homocysteine to cysteine.

    Aminopropylation: It is involved in the synthesis of polyamines

Common Reagents and Conditions

Common reagents used in these reactions include adenosine triphosphate, methionine, and various enzymes such as methionine adenosyltransferase. The reactions typically occur under physiological conditions, with specific pH and temperature requirements .

Major Products Formed

The major products formed from these reactions include methylated nucleic acids, proteins, lipids, cysteine, and polyamines .

Scientific Research Applications

S-Adenosyl-L-methionine (disulfate tosylate) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Adenosyl-L-methionine (disulfate tosylate) is unique due to its ability to participate in multiple biochemical pathways, including methylation, transsulfuration, and aminopropylation. Its role as a methyl donor is particularly significant, as it is involved in the regulation of gene expression and protein function .

Properties

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;hydrogen sulfate;4-methylbenzenesulfonic acid;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCFCHNAIMYBAZ-XQVUROGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N6O16S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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S-Adenosyl-L-methionine (disulfate tosylate)
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